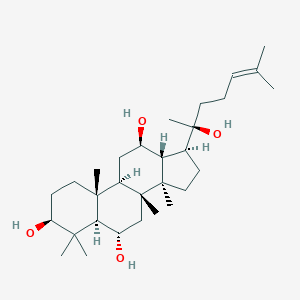

(20S)-Protopanaxatriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties:

Neuroprotective Effects:

Research suggests that PPT may have neuroprotective properties, potentially benefiting brain health and function. Studies have shown that PPT may exhibit antioxidant and anti-inflammatory effects, which could help protect against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Additionally, some research suggests that PPT may improve cognitive function and memory in animal models. However, more research is required to fully understand the potential of PPT for neurological applications and to determine its effectiveness in humans.

Other Potential Applications:

Preliminary research also suggests that PPT may have other potential applications, including:

- Anti-diabetic effects: Studies suggest that PPT may improve blood sugar control and insulin sensitivity.

- Anti-inflammatory effects: Research suggests that PPT may exhibit anti-inflammatory properties, potentially beneficial for various inflammatory conditions.

- Immunomodulatory effects: Some studies suggest that PPT may modulate the immune system, potentially impacting immune function.

(20S)-Protopanaxatriol is a significant aglycone derived from various ginsenosides, particularly those of the Panax ginseng species. It is characterized by its four-ring steroid-like structure, with hydroxyl groups at specific positions that contribute to its biological activity. This compound exists primarily in two stereoisomeric forms, (20S) and (20R), with (20S)-protopanaxatriol being the predominant form produced during metabolic processes in the human gastrointestinal tract after the consumption of ginseng products .

(20S)-Protopanaxatriol undergoes various chemical transformations, particularly in acidic conditions. Key reactions include:

- Hydrolysis: The cleavage of glycosidic bonds in ginsenosides leads to the formation of aglycones like (20S)-protopanaxatriol.

- Dehydration: This can occur at positions C-20, C-21, or C-22, resulting in different structural variants of the compound.

- Hydration: Addition reactions can occur at C-24 and C-25, yielding hydrated forms of protopanaxatriol .

(20S)-Protopanaxatriol exhibits a wide range of biological activities:

- Estrogenic Activity: It binds to human estrogen receptor alpha and acts as an agonist, influencing various estrogen-mediated pathways .

- Antioxidant Properties: The compound has demonstrated significant antioxidant effects, protecting cells from oxidative stress induced by reactive oxygen species .

- Anti-inflammatory Effects: It inhibits inflammatory pathways by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 through the inactivation of nuclear factor kappa-light-chain-enhancer of activated B cells .

- Photoprotective Effects: Research indicates that (20S)-protopanaxatriol may protect skin cells from damage caused by ultraviolet radiation .

The synthesis of (20S)-protopanaxatriol can be achieved through several methods:

- Extraction from Ginseng: Isolation from ginseng roots involves solvent extraction followed by purification techniques such as chromatography.

- Chemical Synthesis: Synthetic routes have been developed that utilize starting materials derived from natural products or simple organic compounds to construct the protopanaxatriol structure.

- Microbial Transformation: Certain microbial strains can metabolize ginsenosides into (20S)-protopanaxatriol, providing a biotechnological approach to its production .

(20S)-Protopanaxatriol has several applications:

- Pharmaceuticals: Used in formulations aimed at treating conditions related to oxidative stress and inflammation.

- Cosmetics: Incorporated into skincare products for its photoprotective and antioxidant properties.

- Nutraceuticals: Found in dietary supplements for its potential health benefits related to cardiovascular health and hormonal balance .

Studies have shown that (20S)-protopanaxatriol interacts with various biological targets:

- Estrogen Receptors: It binds and activates estrogen receptors, which may have implications for hormone-related therapies .

- Cell Signaling Pathways: The compound influences several signaling pathways involved in inflammation and apoptosis, making it a candidate for cancer research .

- Antioxidant Mechanisms: Its ability to scavenge free radicals suggests potential interactions with cellular oxidative stress pathways .

(20S)-Protopanaxatriol is structurally similar to other compounds derived from ginseng and has unique properties compared to them. Below is a comparison with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 20(S)-Protopanaxadiol | Hydroxyl groups at C-6 and C-20 | Exhibits strong anti-cancer properties via apoptosis induction. |

| Ginsenoside Rg1 | Sugar moieties at C-3, C-6 | Known for neuroprotective effects; less potent than protopanaxatriols. |

| Ginsenoside Re | Sugar moieties at C-3, C-20 | Primarily studied for its anti-fatigue effects; less estrogenic activity. |

| Oleanolic Acid | Simple triterpenoid structure | Exhibits anti-inflammatory properties but lacks the complex interactions seen in protopanaxatriols. |

The uniqueness of (20S)-protopanaxatriol lies in its potent estrogenic activity coupled with significant antioxidant and anti-inflammatory properties, distinguishing it from other ginsenosides and related compounds.